molecular formula C21H25FN2O5S2 B2697697 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-89-6

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2697697
CAS No.: 898452-89-6
M. Wt: 468.56
InChI Key: HRAIWFWYCKHRCJ-UHFFFAOYSA-N
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Description

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H25FN2O5S2 and its molecular weight is 468.56. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

The compound's derivatives have been investigated for their anticonvulsant activity. A study on the synthesis and structure–activity relationship of similar diazaspiro decane derivatives reveals that certain compounds exhibited significant protective effects on seizure, compared to standard drugs like phenytoin. This suggests potential applications in developing new anticonvulsant medications (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Fuel Cell Applications

Another domain of application is in fuel-cell technology. Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, which are chemically related, have been synthesized for this purpose. These materials showed high proton conductivity, suggesting their usefulness in fuel-cell membranes. This research indicates that derivatives of the subject compound could be valuable in enhancing the efficiency of fuel cells (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Biologically Active Compounds

The compound has been explored as a precursor for synthesizing biologically active compounds. A convenient synthesis method has been developed for new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, highlighting its potential as a building block for various pharmacologically active molecules (Ogurtsov & Rakitin, 2020).

Proton Exchange Membranes

Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes has shown that these materials, related to the target compound, exhibit high proton conductivity. This research supports the compound's potential application in the development of advanced materials for energy and environmental technologies (Kim, Robertson, & Guiver, 2008).

Supramolecular Chemistry

The compound and its derivatives also play a role in supramolecular chemistry, as demonstrated by studies on cyclohexane-5-spirohydantoin derivatives. These compounds' molecular structures have been analyzed, showing the impact of substituents on supramolecular arrangements. This research highlights the compound's relevance in understanding and designing new molecular architectures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S2/c1-16-3-5-18(6-4-16)31(27,28)24-13-14-29-21(24)9-11-23(12-10-21)30(25,26)19-7-8-20(22)17(2)15-19/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAIWFWYCKHRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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